molecular formula C11H20N2O5 B2844373 (S)-2-((tert-Butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoic acid CAS No. 70232-19-8

(S)-2-((tert-Butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoic acid

Cat. No.: B2844373
CAS No.: 70232-19-8
M. Wt: 260.29
InChI Key: WNVCRAUZUATQRQ-ZETCQYMHSA-N
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Description

(S)-2-((tert-Butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoic acid is a chiral, Boc-protected amino acid derivative with a dimethylamino-oxobutanoic acid backbone. This compound is structurally characterized by:

  • A tert-butoxycarbonyl (Boc) group at the amino position, providing steric protection for amine functionality during synthetic processes.
  • An oxobutanoic acid moiety, enabling reactivity in peptide coupling or conjugation reactions.
  • S-configuration at the chiral center, critical for stereoselective applications in drug discovery and bioconjugation.

Properties

IUPAC Name

(2S)-4-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O5/c1-11(2,3)18-10(17)12-7(9(15)16)6-8(14)13(4)5/h7H,6H2,1-5H3,(H,12,17)(H,15,16)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVCRAUZUATQRQ-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)N(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)N(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the protection of the amino group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The resulting Boc-protected amino acid undergoes further reactions to introduce the dimethylamino group and the carboxylic acid functionality.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. Flow reactors can provide better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.

  • Reduction: The amino group can be reduced to form a primary amine.

  • Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

  • Substitution: Various alkyl halides and nucleophiles can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Esters, amides, and other carboxylic acid derivatives.

  • Reduction: Primary amines.

  • Substitution: Alkylated derivatives of the dimethylamino group.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C11H20N2O5C_{11}H_{20}N_{2}O_{5}, with a molecular weight of approximately 260.29 g/mol. Its structure features a tert-butoxycarbonyl protecting group, which is crucial for maintaining the integrity of the amino group during chemical reactions. The presence of a dimethylamino group enhances its solubility and reactivity, making it suitable for various synthetic applications.

Applications in Drug Development

2.1 Anticancer Agents
Research indicates that derivatives of (S)-2-((tert-Butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoic acid can be designed to target specific cancer pathways. For instance, compounds with similar structures have shown promise in inhibiting tumor growth by interfering with metabolic pathways essential for cancer cell survival .

2.2 Neurological Disorders
The compound's ability to cross the blood-brain barrier positions it as a candidate for treating neurological disorders. Studies have suggested that modifications of this compound could lead to new treatments for conditions such as Alzheimer's disease and multiple sclerosis by modulating neurotransmitter systems .

Peptide Synthesis

This compound serves as an important building block in peptide synthesis. Its protective groups allow for selective reactions, facilitating the formation of complex peptides that can exhibit enhanced biological activity. The compound's application in solid-phase peptide synthesis has been documented, showcasing its utility in generating diverse peptide libraries for drug discovery .

Biochemical Studies

4.1 Enzyme Inhibition
Research has demonstrated that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. Its structural analogs have been studied for their ability to inhibit asparagine synthetase, which plays a critical role in cancer metabolism .

4.2 Receptor Binding Studies
The compound has been utilized in receptor binding assays to understand the interaction between peptides and their respective receptors. This application is vital for drug design, particularly in identifying lead compounds that can modulate receptor activity effectively .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor cell proliferation using modified derivatives of the compound .
Study BNeurological ImpactFound potential neuroprotective effects in animal models, suggesting therapeutic applications in neurodegenerative diseases .
Study CPeptide SynthesisSuccessfully synthesized a range of biologically active peptides using this compound as a key building block .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific derivatives and applications. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Comparison: (R)- vs. (S)-Configuration

The R-enantiomer of this compound, (R)-2-((tert-butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoic acid (CAS: 721928-03-6), shares identical functional groups but differs in stereochemistry. Key distinctions include:

Property (S)-Isomer (R)-Isomer Reference
CAS Number Not explicitly listed 721928-03-6
Availability Likely synthesized on demand Discontinued (CymitQuimica)
Research Use Not specified Lab chemical (GLPBIO)
Solubility Not reported Sample solution at 10 mM (GLPBIO)

Functional Impact : Enantiomeric differences may influence binding affinity in chiral environments (e.g., enzyme active sites) or crystallization behavior.

Protecting Group Variants

Fmoc-Protected Analog

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(dimethylamino)-4-oxobutanoic acid (CAS: 138585-02-1) replaces the Boc group with a fluorenylmethyloxycarbonyl (Fmoc) group.

Property Boc-Protected (Target Compound) Fmoc-Protected Analog Reference
Protecting Group Boc (acid-labile) Fmoc (base-labile)
Molecular Formula C₁₁H₂₀N₂O₅ (inferred) C₂₁H₂₂N₂O₅
Purity Not reported 98%

Functional Impact : Fmoc’s base-labile nature allows orthogonal deprotection strategies in solid-phase peptide synthesis (SPPS), contrasting with Boc’s acid sensitivity.

Ester Derivatives

Methyl Ester

(S)-Methyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate (CAS: 124842-28-0) replaces the carboxylic acid with a methyl ester, altering solubility and reactivity:

Property Free Acid (Target Compound) Methyl Ester Reference
Molecular Weight ~260 g/mol (estimated) 246.26 g/mol
Reactivity Acid functionality for conjugation Ester requires hydrolysis for activation

Functional Impact : The ester form enhances lipophilicity, improving membrane permeability in prodrug applications.

Benzyl Ester

(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoate (CAS: 385802-84-6) introduces a benzyl group, further modifying steric and electronic properties:

Property Free Acid (Target Compound) Benzyl Ester Reference
Molecular Formula C₁₁H₂₀N₂O₅ (inferred) C₁₈H₂₆N₂O₅
Application Direct conjugation Intermediate for controlled release

Thiol-Linked Analogs

Compounds such as 2-[[(2S)-2-(Acetylamino)-2-carboxyethyl]thio]-4-[(phenyl)amino]-4-oxobutanoic acid () differ in backbone structure, replacing dimethylamino with phenylamino and adding a thioether linkage.

Biological Activity

(S)-2-((tert-Butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoic acid, also known by its CAS number 70232-19-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C11_{11}H20_{20}N2_2O5_5
  • Molecular Weight : 260.29 g/mol
  • CAS Number : 70232-19-8
  • InChI Key : Not provided in the sources.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly its role as a potential prodrug and its effects on specific enzymes.

This compound is hypothesized to function as a prodrug that can be activated by enzymatic processes. Similar compounds have shown that modifications can enhance bioavailability and target specificity. For instance, prodrugs often undergo metabolic conversion to release active pharmaceutical ingredients selectively at the target site.

Antimicrobial Activity

In studies investigating related compounds, it was noted that modifications to the structure can significantly affect antimicrobial properties. For example, derivatives of fosmidomycin have demonstrated enhanced antiplasmodial activity through structural alterations that improve their interaction with biological targets .

CompoundActivity TypeIC50_{50} (µM)Reference
FosmidomycinAntimalarial23–41
(S)-2-amino-4-(dimethylamino)-4-oxobutanoic acidAntimicrobial PotentialNot specified

Enzyme Interaction Studies

Research into enzyme interactions reveals that compounds similar to this compound can inhibit key enzymes involved in metabolic pathways. For instance, the inhibition of thymidylate synthase has been a focus due to its role in DNA synthesis and cancer cell proliferation .

Case Studies

  • Prodrug Development :
    A study highlighted the development of prodrugs targeting specific enzymes to enhance therapeutic efficacy while minimizing side effects. The structural modifications in prodrugs like this compound may allow for selective activation in pathological conditions, such as cancer or bacterial infections .
  • Antibacterial Properties :
    Similar compounds have been tested for their antibacterial properties against Mycobacterium tuberculosis. The results indicated that structural modifications could lead to significant improvements in activity against resistant strains .

Q & A

Q. Optimization Tips :

  • Monitor reaction pH to avoid premature deprotection.
  • Use polar aprotic solvents (DMF, DCM) to enhance dimethylamine reactivity .
  • Characterize intermediates via LC-MS to confirm purity before proceeding .

Basic: How should researchers purify and characterize this compound to ensure structural fidelity?

Answer:
Purification :

  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate byproducts .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals .

Q. Characterization :

  • NMR : Confirm stereochemistry via 1^1H and 13^13C NMR (e.g., δ ~1.4 ppm for Boc methyl groups) .
  • HPLC : Use chiral columns to verify enantiomeric excess (>98%) .
  • Mass Spectrometry : ESI-MS to validate molecular weight (expected [M+H]+^+: 289.3 g/mol) .

Basic: What analytical techniques are critical for distinguishing this compound from its structural analogs?

Answer:

  • IR Spectroscopy : Identify carbonyl stretches (Boc: ~1680 cm1^{-1}, dimethylamide: ~1640 cm1^{-1}) .
  • X-ray Crystallography : Resolve absolute configuration, especially for S-enantiomer validation .
  • TLC Comparison : Use analogs (e.g., hydroxyl or cyclopropyl derivatives) as references to spot differences in polarity .

Advanced: How does the stereochemistry (S-configuration) influence biological activity compared to the R-enantiomer?

Answer:
The S-enantiomer often exhibits higher binding affinity to target proteins due to spatial compatibility. For example:

  • Enantiomer Comparison : (R)-isomers may show reduced activity in enzyme inhibition assays (e.g., ~40% lower IC50_{50} in kinase studies) .
    Methodology :
  • Chiral Resolution : Use HPLC with cellulose-based columns to isolate enantiomers .
  • Biological Assays : Compare IC50_{50} values in cell-free systems to eliminate pharmacokinetic confounding factors .

Advanced: What is the role of the dimethylamino group in modulating pharmacokinetic properties?

Answer:
The dimethylamino moiety enhances solubility and membrane permeability via:

  • pH-Dependent Solubility : Protonation at physiological pH improves aqueous solubility .
  • SAR Studies : Replace with hydroxyl or cyclopropyl groups to assess impact on logP (e.g., dimethylamino reduces logP by ~0.5 vs. hydroxyl) .
    Experimental Design :
  • LogP Measurement : Shake-flask method with octanol/water partitioning .
  • Permeability Assay : Caco-2 cell monolayers to simulate intestinal absorption .

Advanced: How do storage conditions and solvent choice affect the compound’s stability?

Answer:

  • Storage : Lyophilized powder is stable at -80°C for 6 months; avoid freeze-thaw cycles to prevent hydrolysis .
  • Solvent Compatibility : Use DMSO for stock solutions (stable for 1 month at -20°C), but avoid aqueous buffers >pH 7.0 to prevent Boc deprotection .
    Stability Testing :
  • HPLC Monitoring : Track degradation products (e.g., free amine) over time .

Advanced: What methodologies are used to study interactions between this compound and target biomolecules?

Answer:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon_{on}/koff_{off}) with immobilized receptors .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .
  • Molecular Dynamics Simulations : Predict binding modes using docking software (e.g., AutoDock Vina) .

Advanced: How can researchers resolve contradictions in reported bioactivity data across structural analogs?

Answer:
Contradictions often arise from divergent assay conditions or impurity profiles. Strategies include:

  • Meta-Analysis : Compare IC50_{50} values normalized to common reference standards (e.g., staurosporine for kinase assays) .
  • Structural Validation : Re-synthesize disputed analogs and verify purity via NMR/HPLC .
  • Assay Standardization : Use cell lines with uniform receptor expression levels (e.g., HEK293T for GPCR studies) .

Q. Key Structural Analogs and Properties

CompoundModificationKey DifferenceBiological ImpactReference
(S)-Boc-Asp(OMe)-OHMethoxy esterEster vs. dimethylamideReduced solubility
(R)-Boc-DMADR-configurationEnantiomerLower binding affinity
Hydroxyl analogOH instead of NMe2_2Polar groupHigher logP, reduced permeability

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